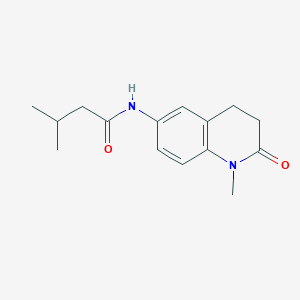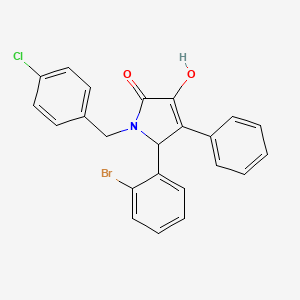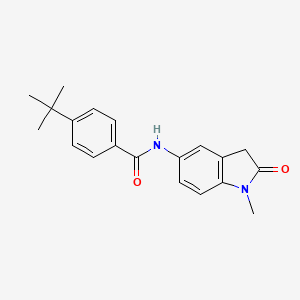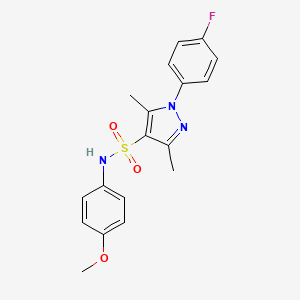
6-((4-chlorobenzyl)sulfonyl)-N-(3,4-dimethoxyphenethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRIDAZIN-3-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a chlorophenyl group and a methanesulfonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRIDAZIN-3-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Methanesulfonyl Group: This can be done using methanesulfonyl chloride in the presence of a base.
Final Coupling with the Dimethoxyphenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-BROMOPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRIDAZIN-3-AMINE
- 6-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRIDAZIN-3-AMINE
Uniqueness
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRIDAZIN-3-AMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C21H22ClN3O4S |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine |
InChI |
InChI=1S/C21H22ClN3O4S/c1-28-18-8-5-15(13-19(18)29-2)11-12-23-20-9-10-21(25-24-20)30(26,27)14-16-3-6-17(22)7-4-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,24) |
InChI Key |
YLNPYGXTDBSBNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14973672.png)

![N-(3,4-Dimethylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B14973677.png)
![N-isopropyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14973694.png)
![2-(4-chlorophenyl)-5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14973696.png)
![N-(2-methoxy-5-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973705.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B14973715.png)

![Methyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propanoate](/img/structure/B14973731.png)
![N-(2-methoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B14973734.png)
![3-(4-chlorophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14973738.png)


![N-(2-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14973753.png)
